4-Nitro-3-(trifluoromethyl)biphenyl
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Overview
Description
1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- is an organic compound with the molecular formula C13H8F3NO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- can be synthesized through several methods, including:
Nitration and Trifluoromethylation: The biphenyl compound can undergo nitration to introduce the nitro group, followed by trifluoromethylation to add the trifluoromethyl group.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- often involves large-scale nitration and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: 1,1’-Biphenyl, 4-amino-3-(trifluoromethyl)-.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1,1’-Biphenyl, 4-nitro-3-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
1,1’-Biphenyl, 4-nitro-2-(trifluoromethyl)-: Similar structure but with the trifluoromethyl group at the 2-position.
Uniqueness: 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- is unique due to the presence of both a nitro group and a trifluoromethyl group on the biphenyl scaffold. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications .
Properties
CAS No. |
344-41-2 |
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Molecular Formula |
C13H8F3NO2 |
Molecular Weight |
267.20 g/mol |
IUPAC Name |
1-nitro-4-phenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-8-10(6-7-12(11)17(18)19)9-4-2-1-3-5-9/h1-8H |
InChI Key |
QTKGDORXWQYFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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